molecular formula C6H13N B094821 N-Ethyl-2-methylallylamine CAS No. 18328-90-0

N-Ethyl-2-methylallylamine

Cat. No.: B094821
CAS No.: 18328-90-0
M. Wt: 99.17 g/mol
InChI Key: AXTLFVLHXSDZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-2-methylallylamine can be synthesized through several methods. One common method involves the alkylation of 2-methylallylamine with ethyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{H}_2\text{C}=\text{C}(\text{CH}_3)\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{H}_2\text{C}=\text{C}(\text{CH}_3)\text{CH}_2\text{NHC}_2\text{H}_5} + \text{HI} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maintain high yields and purity, typically involving temperatures around 50-70°C and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-methylallylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-ethyl-2-methylpropylamine.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-2-methylallylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2-methylallylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • N-Methyl-2-methylallylamine
  • N-Ethyl-2-propylamine
  • N-Ethyl-2-butylamine

Comparison: N-Ethyl-2-methylallylamine is unique due to its specific structural features, such as the presence of both an ethyl group and a 2-methylallyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, its reactivity and stability profile differ from those of N-Methyl-2-methylallylamine, making it more suitable for certain synthetic routes and industrial processes.

Properties

IUPAC Name

N-ethyl-2-methylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-4-7-5-6(2)3/h7H,2,4-5H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTLFVLHXSDZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027798
Record name N-Ethyl-2-methylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propen-1-amine, N-ethyl-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18328-90-0
Record name N-Ethyl-2-methylallylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18328-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-amine, N-ethyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018328900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-amine, N-ethyl-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Ethyl-2-methylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylmethacrylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PROPEN-1-AMINE, N-ETHYL-2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQF79T13KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-2-methylallylamine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-2-methylallylamine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-2-methylallylamine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-2-methylallylamine
Reactant of Route 5
Reactant of Route 5
N-Ethyl-2-methylallylamine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-2-methylallylamine
Customer
Q & A

Q1: What is the primary function of N-Ethyl-2-methylallylamine in the synthesis of the described siloxane-containing epoxy resin?

A1: this compound acts as a crucial building block in a multi-step synthetic process detailed in the research paper "Synthesis of α,ω-Di((N-ethyl)amino(2-methyl)propyl) Polydimethylsiloxane and Novel Siloxane-containing Epoxy Resin" []. Its primary function is to introduce terminal amino groups to polydimethylsiloxane chains. This is achieved through a hydrosilylation reaction with tetramethyldi-siloxane, resulting in α,ω-di((N-ethyl)amino(2-methyl)propyl) tetramethylsiloxane (DEAMP-TMS) []. This intermediate product, DEAMP-TMS, is then further reacted to ultimately form the desired siloxane-containing epoxy resin.

Q2: How does the structure of the synthesized siloxane-containing epoxy resin influence its viscosity, and what implications does this have for its potential applications?

A2: The research highlights a direct relationship between the molecular weight of the synthesized siloxane-containing epoxy resin (SE) and its viscosity []. As the number average molecular weight of the SE increases, its viscosity decreases []. This is attributed to the relative content of hydroxyl groups and the length of the siloxane segment within the SE molecule []. This controllable viscosity range makes these novel SEs potentially suitable for a variety of applications where tailored rheological properties are desired, such as coatings, adhesives, or composites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.